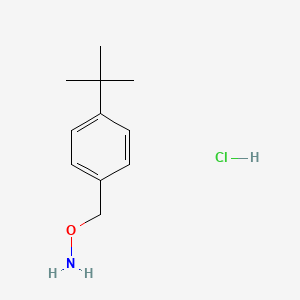

O-(4-(tert-Butyl)benzyl)hydroxylamine hydrochloride

Description

O-(4-(tert-Butyl)benzyl)hydroxylamine hydrochloride is a hydroxylamine derivative characterized by a tert-butyl-substituted benzyl group attached to the hydroxylamine oxygen. This structural motif confers steric bulk and aromaticity, influencing its reactivity, solubility, and applications in organic synthesis and pharmaceutical research.

Properties

Molecular Formula |

C11H18ClNO |

|---|---|

Molecular Weight |

215.72 g/mol |

IUPAC Name |

O-[(4-tert-butylphenyl)methyl]hydroxylamine;hydrochloride |

InChI |

InChI=1S/C11H17NO.ClH/c1-11(2,3)10-6-4-9(5-7-10)8-13-12;/h4-7H,8,12H2,1-3H3;1H |

InChI Key |

MWPZWDNYRKKKIT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CON.Cl |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of nitroso compounds and amines. Biology: It can be used as a probe in biological studies to understand the role of hydroxylamine derivatives in cellular processes. Medicine: Industry: Utilized in material science for the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects through the hydroxylamine group, which can act as a nucleophile or a ligand in various reactions. The molecular targets and pathways involved depend on the specific application, but generally, the hydroxylamine group interacts with electrophilic centers or metal ions.

Comparison with Similar Compounds

Key Observations:

- Steric and Electronic Effects : The tert-butyl group in O-(tert-Butyl)hydroxylamine HCl (similarity 0.87) provides steric hindrance but lacks the aromatic benzyl ring present in the target compound. This difference may reduce π-π stacking interactions in the tert-butyl analog .

- Electron-Withdrawing Groups: O-(Pentafluorobenzyl)hydroxylamine HCl exhibits enhanced electrophilicity due to fluorine atoms, making it suitable for detecting carbonyl compounds in water quality testing .

- Alkyl Chain Length : O-Ethylhydroxylamine HCl (similarity 0.77) has a shorter alkyl chain, leading to lower steric hindrance and higher solubility in polar solvents compared to bulkier analogs .

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for O-(4-(tert-Butyl)benzyl)hydroxylamine hydrochloride, and how can purity be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution. A tert-butyl-substituted benzyl chloride reacts with hydroxylamine hydrochloride in an inert atmosphere (e.g., nitrogen) using a base like sodium carbonate to neutralize HCl byproducts. Reaction conditions (room temperature, 12–24 hours) and stoichiometric ratios (1:1.2 benzyl chloride to hydroxylamine) are critical for yield optimization .

- Purification : Recrystallization from ethanol/water mixtures is recommended to achieve >95% purity. Analytical techniques like HPLC or TLC (silica gel, ethyl acetate/hexane) should confirm the absence of unreacted benzyl chloride or hydroxylamine .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : H NMR (DMSO-d6) reveals peaks for the tert-butyl group (δ 1.3 ppm, singlet), aromatic protons (δ 7.2–7.4 ppm), and the hydroxylamine moiety (δ 5.1 ppm, broad). C NMR confirms the tert-butyl carbon (δ 30–35 ppm) and benzyl carbons .

- Mass Spectrometry : ESI-MS in positive ion mode shows a molecular ion peak at m/z = [M-Cl]+ (calculated for CHNO: 178.12) .

Q. What are the primary storage and handling considerations to ensure stability?

- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon) to prevent oxidation of the hydroxylamine group. Desiccants (e.g., silica gel) mitigate hygroscopic degradation .

- Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid contact with strong oxidizers (e.g., KMnO) to prevent exothermic decomposition .

Advanced Research Questions

Q. How does the tert-butyl substituent influence reactivity in nucleophilic addition or condensation reactions?

- Steric and Electronic Effects : The tert-butyl group enhances steric hindrance, reducing reaction rates at the benzyl position. However, its electron-donating nature stabilizes transition states in nucleophilic attacks (e.g., formation of oximes or nitrones). Comparative studies with non-substituted analogs (e.g., O-benzylhydroxylamine) show 20–30% slower kinetics in alkylation reactions .

- Case Study : In ketone derivatization for GC-MS, this compound’s hindered structure reduces side reactions (e.g., over-alkylation), improving selectivity for carbonyl analytes .

Q. What strategies resolve contradictions in reported reaction yields for its use in heterocycle synthesis?

- Troubleshooting : Discrepancies often arise from trace moisture (hydrolyzes hydroxylamine) or variable base strength. Anhydrous conditions (molecular sieves) and stronger bases (e.g., KCO instead of NaCO) can improve reproducibility. Kinetic studies (NMR monitoring) identify optimal reaction times to avoid byproduct formation .

- Data Comparison : Yield variations in imine formation (50–85%) correlate with solvent polarity. Polar aprotic solvents (DMF, acetonitrile) favor higher conversions than THF .

Q. How can computational modeling predict its interaction with biological targets (e.g., enzymes or receptors)?

- In Silico Approaches : Density Functional Theory (DFT) calculates charge distribution, identifying the hydroxylamine group as a hydrogen-bond donor. Molecular docking (AutoDock Vina) predicts binding affinity to aldose reductase (binding energy: −8.2 kcal/mol) due to hydrophobic interactions with the tert-butyl group .

- Validation : Correlate docking results with in vitro assays (IC measurements) to refine models. For example, compare inhibition of aldose reductase with structurally similar derivatives .

Methodological Guidelines

Q. What analytical workflows validate its role as a derivatization agent for carbonyl compounds?

- Derivatization Protocol : React with aldehydes/ketones (1:2 molar ratio) in methanol at 60°C for 2 hours. Analyze derivatives via GC-ECD or LC-MS. PFBHA (a fluorinated analog) is a benchmark for comparison, but this compound offers lower sensitivity (LOD: 0.1 µM vs. 0.01 µM for PFBHA) .

- Quantification : Use calibration curves with internal standards (e.g., deuterated oximes) to correct for matrix effects in biological samples .

Q. How to design stability studies under varying pH and temperature conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.